

# Application Note: Assessing Mitochondrial Respiration in Response to (R)-Fasiglifam

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-Fasiglifam

Cat. No.: B570503

[Get Quote](#)

## Introduction

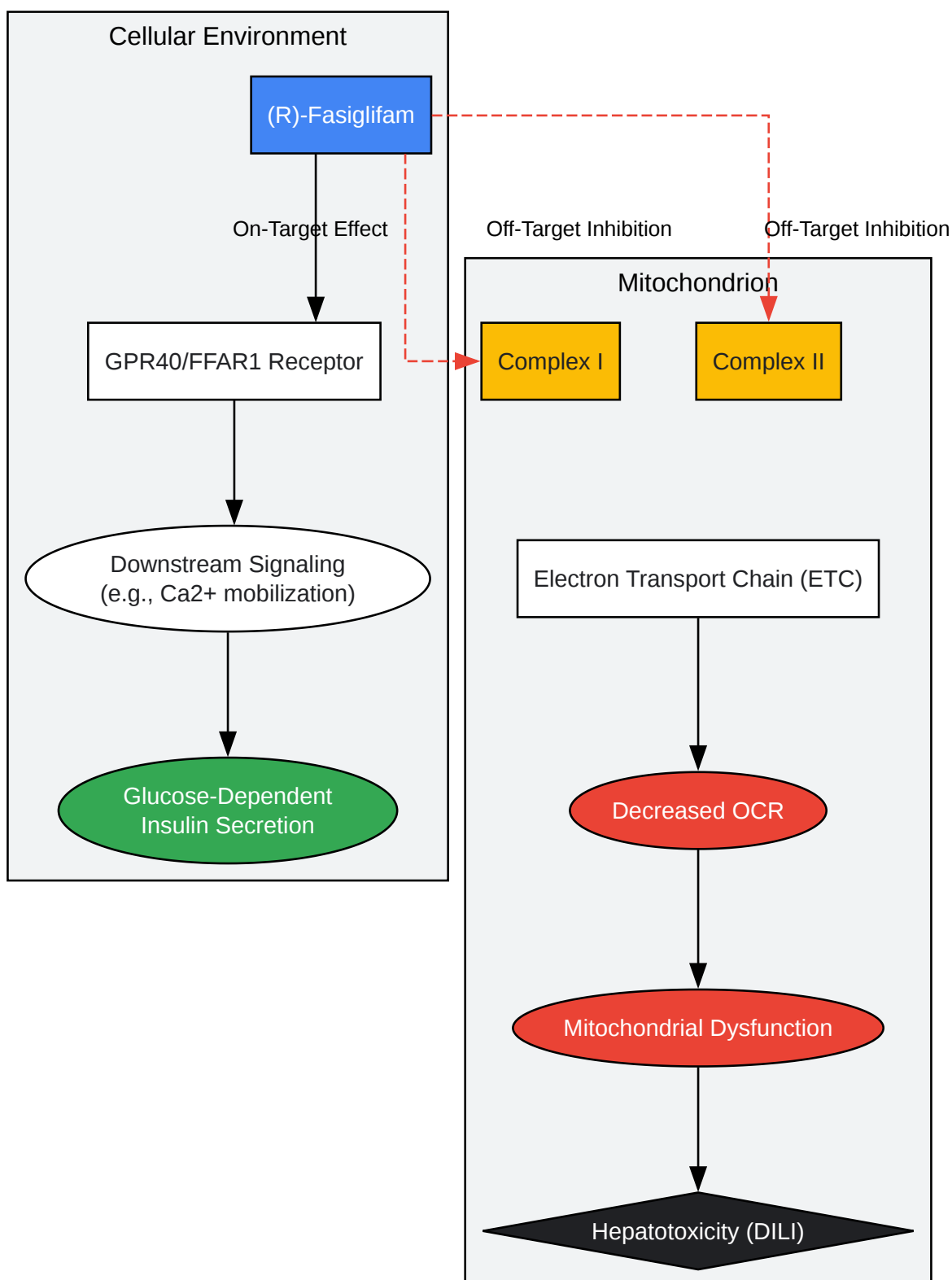
**(R)-Fasiglifam** (also known as TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It was developed for the treatment of type 2 diabetes, as it potentiates glucose-stimulated insulin secretion.[1][2] However, its development was halted during Phase III clinical trials due to instances of drug-induced liver injury (DILI).[3] Subsequent mechanistic studies have revealed that the hepatotoxicity of Fasiglifam is linked to mitochondrial dysfunction.[2][4] Specifically, Fasiglifam has been shown to inhibit mitochondrial respiration by targeting Complex I and Complex II of the electron transport chain (ETC).[3] This direct impact on mitochondria is considered a key contributor to its toxic profile.[3][5]

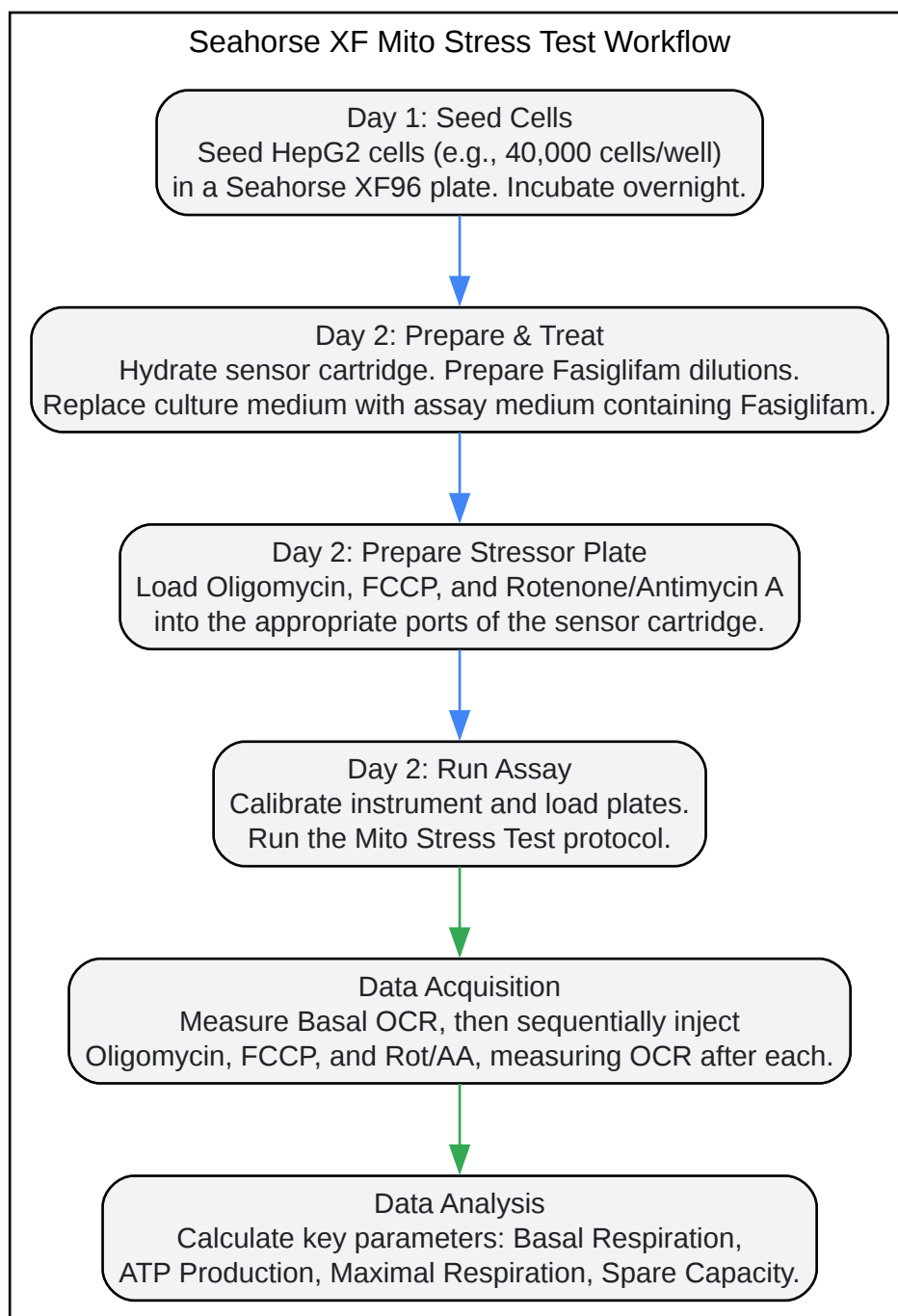
This application note provides a detailed protocol for assessing the effects of **(R)-Fasiglifam** on mitochondrial respiration in a cellular context using the Agilent Seahorse XF Cell Mito Stress Test. This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked production, proton leak, maximal respiration, and spare respiratory capacity, by monitoring the oxygen consumption rate (OCR) in real-time. The protocol is optimized for researchers, scientists, and drug development professionals investigating drug-induced mitochondrial toxicity.

## Proposed Mechanism of Action and Toxicity

**(R)-Fasiglifam** exerts its therapeutic effect through GPR40 activation. However, its toxicity is linked to off-target mitochondrial effects. The compound and its metabolites can accumulate in

hepatocytes, leading to direct inhibition of the electron transport chain.<sup>[2][3]</sup> This inhibition impairs the cell's ability to produce ATP through oxidative phosphorylation, leading to cellular stress, generation of reactive oxygen species (ROS), and ultimately, hepatotoxicity.<sup>[3][6][7]</sup>





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Assessing Mitochondrial Respiration in Response to (R)-Fasiglifam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570503#mitochondrial-respiration-assay-with-r-fasiglifam]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)